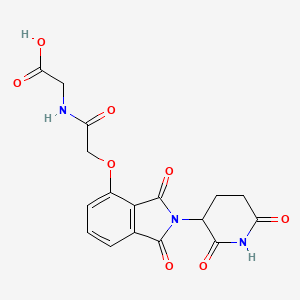
Thalidomide-O-acetamido-C1-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-C1-acid is a derivative of thalidomide, a compound historically known for its sedative properties and infamous for its teratogenic effects. This derivative has been developed to explore new therapeutic potentials while aiming to mitigate the adverse effects associated with thalidomide. This compound is primarily investigated for its immunomodulatory and anti-inflammatory properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C1-acid typically involves the reaction of thalidomide with acetic anhydride in the presence of a catalyst. The process begins with the formation of an intermediate compound, which is then subjected to further reactions to introduce the acetamido group. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-acetamido-C1-acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Applications De Recherche Scientifique
Thalidomide-O-acetamido-C1-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic properties.
Biology: Investigated for its effects on cellular processes and its potential as an immunomodulatory agent.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
The mechanism of action of Thalidomide-O-acetamido-C1-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN triggers the recruitment of non-native substrates to CRL4, leading to their subsequent degradation. This process modulates the levels of specific proteins involved in various cellular pathways, resulting in its immunomodulatory and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory properties and reduced teratogenic effects.
Pomalidomide: Known for its potent anti-cancer activity and used in the treatment of multiple myeloma.
Mezigdomide and Iberdomide: Newer analogs with improved efficacy and safety profiles.
Uniqueness: Thalidomide-O-acetamido-C1-acid stands out due to its specific modifications that aim to retain the beneficial properties of thalidomide while minimizing its adverse effects. Its unique structure allows for targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H15N3O8 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H15N3O8/c21-11-5-4-9(15(25)19-11)20-16(26)8-2-1-3-10(14(8)17(20)27)28-7-12(22)18-6-13(23)24/h1-3,9H,4-7H2,(H,18,22)(H,23,24)(H,19,21,25) |
Clé InChI |
RWXQPURIXJNPSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


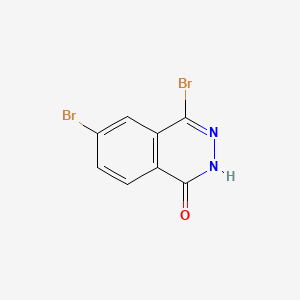




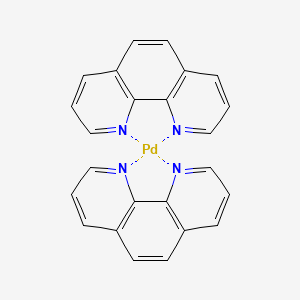
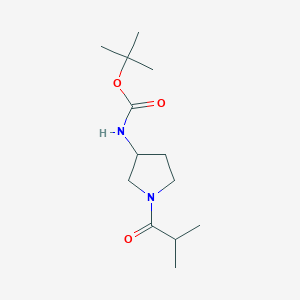
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
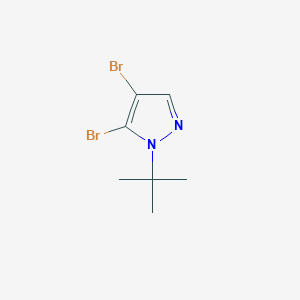
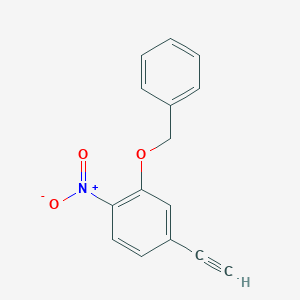
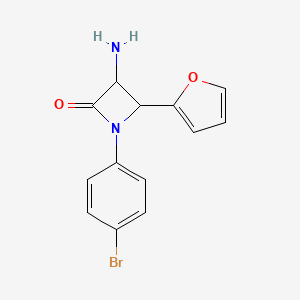
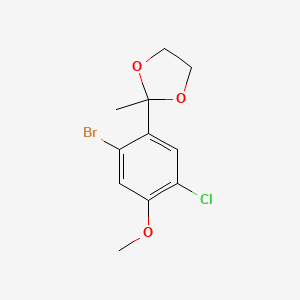
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)
